molecular formula C15H24N6O3 B2658272 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034409-10-2

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2658272
CAS No.: 2034409-10-2
M. Wt: 336.396
InChI Key: ZQBMYWSNSBSASZ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazine core, a well-recognized scaffold in medicinal chemistry, decorated with dimethylamino, morpholino, and carboxamide functional groups, conferring unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide often involves multi-step organic synthesis:

  • Step 1: : The triazine ring is constructed via a nucleophilic substitution reaction involving cyanuric chloride and morpholine under controlled temperatures.

  • Step 2: : Dimethylamine is introduced, replacing the chlorine atom on the triazine ring.

  • Step 3: : The resulting intermediate reacts with a tetrahydrofuran derivative, under appropriate reaction conditions to form the final compound.

Industrial Production Methods: Industrial-scale production often mimics laboratory synthesis but is optimized for scalability:

  • Bulk Reactors: : Large-scale reactors are employed to handle exothermic reactions efficiently.

  • Continuous Flow Chemistry: : This approach allows for continuous production, improving yield and consistency.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide undergoes several types of reactions:

  • Oxidation: : Undergoes oxidation to form higher oxidation state products.

  • Reduction: : Reduction typically targets the carboxamide group.

  • Substitution: : Halogen atoms in its structure can be substituted with other nucleophiles.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Acetonitrile, dichloromethane.

Major Products: Products from these reactions vary depending on the reagents and conditions used, such as oxidized triazine derivatives or reduced carboxamide variants.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of novel triazine derivatives.

Biology: Acts as an enzyme inhibitor in biochemical assays.

Medicine: Investigated for its potential in anti-cancer therapies due to its ability to inhibit cell proliferation.

Industry: Used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

Molecular Targets and Pathways Involved: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exerts its effects primarily through interaction with nucleic acids and proteins, inhibiting key biochemical pathways. The triazine core binds to specific enzyme active sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Unique Aspects: Compared to other triazine derivatives, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to its specific functional group arrangement, enhancing its reactivity and biological activity.

List of Similar Compounds:
  • 6-Morpholino-1,3,5-triazine-2,4-diamine: : Similar scaffold but different functional groups.

  • 4,6-Dichloro-1,3,5-triazine: : A basic triazine structure often used as a starting material.

  • 3,6-Diamino-1,3,5-triazine-2,4-diol: : Another triazine derivative with varied applications.

And there you have it—a deep dive into the fascinating compound this compound! What do you think about it?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h11H,3-10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMYWSNSBSASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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